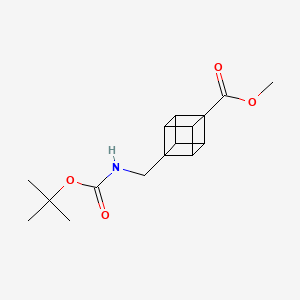

methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate is a complex organic compound featuring a cubane structure. Cubane derivatives are known for their unique three-dimensional geometry and high strain energy, making them interesting subjects for research in organic chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate typically involves multiple steps, starting from simpler cubane precursors. Common synthetic routes may include:

Cubane Core Formation: Initial formation of the cubane core through cyclization reactions.

Functional Group Introduction: Introduction of the tert-butoxycarbonyl (Boc) protecting group and carboxylate ester group through nucleophilic substitution or esterification reactions.

Final Modifications: Final modifications to introduce the amino and methyl groups under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates.

Purification: Techniques such as chromatography and recrystallization to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Bioisosteric Properties

Cubane derivatives, including methyl (1S,2R,3R,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate, serve as bioisosteres for phenyl rings. This substitution can enhance the pharmacokinetic properties of drug candidates by improving solubility and bioavailability while maintaining biological activity. Research indicates that replacing benzene with cubane can lead to compounds with superior efficacy and reduced toxicity profiles .

P2Y14 Receptor Antagonists

Recent studies have explored the use of cubane derivatives as scaffolds for P2Y14 receptor antagonists. The incorporation of cubane into these compounds has shown promising results in enhancing their binding affinity and selectivity . The structural modifications facilitated by cubane's unique geometry allow for the development of more potent therapeutic agents.

Anticoagulant Applications

Cubanes have also been investigated for their potential use in anticoagulant drugs. The unique structural attributes of cubanes enable the design of novel compounds that can mimic or enhance the activity of existing anticoagulants .

Functionalization of Cubanes

The functionalization of cubanes is a critical area of research. This compound can undergo various chemical reactions to form new C−C and C−heteroatom bonds. These transformations are essential for creating complex organic molecules and have been facilitated through methods involving organometallic reagents and radical chemistry .

Electrochemical Functionalization

Innovative methods such as electrochemical functionalization have been applied to cubanes, allowing for efficient synthesis under mild conditions. This approach not only enhances yield but also minimizes the use of hazardous reagents . The ability to perform direct decarboxylative reactions represents a significant advancement in cubane chemistry.

Rigid Spacers in Polymers

Cubane derivatives are utilized as non-aromatic rigid spacers in organic materials and polymers. Their unique three-dimensional structure contributes to improved mechanical properties and thermal stability when incorporated into polymer matrices . This application is particularly relevant in the development of advanced materials for electronics and aerospace industries.

Interlocked Molecules

Recent advancements have demonstrated the synthesis of catenanes and rotaxanes using cubane-1,3-dicarboxamides as structural motifs. These interlocked molecules exhibit unique properties due to their mechanical bond structures, which can be exploited in molecular machines and nanotechnology applications .

Summary Table: Applications of this compound

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | P2Y14 receptor antagonists | Enhanced binding affinity; improved pharmacokinetics |

| Anticoagulant development | Mimics existing drugs; potential for reduced toxicity | |

| Synthetic Organic Chemistry | Functionalization reactions | Creation of complex molecules; diverse chemical transformations |

| Electrochemical functionalization | Mild reaction conditions; high yields | |

| Materials Science | Rigid spacers in polymers | Improved mechanical properties; thermal stability |

| Synthesis of interlocked molecules | Unique properties for molecular machines |

Mecanismo De Acción

The mechanism of action of methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate involves its interaction with molecular targets and pathways. The cubane structure may interact with specific enzymes or receptors, influencing biological processes. Detailed studies are required to elucidate the exact pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other cubane derivatives with different functional groups. Examples include:

Cubane-1,4-dicarboxylic acid: A cubane derivative with carboxylic acid groups.

Cubane-1,4-diamine: A cubane derivative with amine groups.

Uniqueness

Methyl (1s,2R,3r,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other cubane derivatives.

Actividad Biológica

Methyl (1S,2R,3R,8S)-4-(((tert-butoxycarbonyl)amino)methyl)cubane-1-carboxylate is a compound of significant interest due to its unique cubane structure and potential biological applications. The cubane framework offers a rigid and versatile scaffold that can be modified for various pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves several steps, including the protection of amino groups and the construction of the cubane skeleton. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality during synthesis, allowing for selective reactions at other sites on the molecule.

Key Chemical Properties:

- Molecular Formula: C14H21NO4

- Molecular Weight: 271.33 g/mol

- Solubility: Soluble in organic solvents such as dichloromethane and methanol.

Biological Activity

The biological activity of this compound has been explored in various studies. Here are some key findings:

1. Anticancer Activity

Recent studies have indicated that cubane derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by activating caspase pathways. The specific mechanism may involve the inhibition of key signaling pathways that promote cell survival.

2. Enzyme Inhibition

Cubane derivatives have demonstrated potential as enzyme inhibitors. For example:

- Acetylcholinesterase (AChE) Inhibition: Some cubane derivatives have been evaluated for their ability to inhibit AChE, which is crucial in neurodegenerative diseases like Alzheimer's. The inhibition potency varies based on structural modifications.

| Compound | IC50 Value (µM) |

|---|---|

| This compound | TBD |

| Reference Compound | 38.98 |

3. Antimicrobial Properties

The antimicrobial activity of cubane derivatives has also been investigated. Preliminary results suggest that these compounds can inhibit the growth of various bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of cubane derivatives on breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed an increase in apoptotic markers and a decrease in anti-apoptotic proteins.

Case Study 2: Enzyme Inhibition

A comparative study on AChE inhibition showed that cubane derivatives could serve as potential leads for developing new treatments for Alzheimer's disease. The study measured the IC50 values against AChE and found that modifications to the cubane structure could enhance inhibitory potency.

Propiedades

IUPAC Name |

methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cubane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-14(2,3)21-13(19)17-5-15-6-9-7(15)11-8(15)10(6)16(9,11)12(18)20-4/h6-11H,5H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUCALYGQWELEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12C3C4C1C5C2C3C45C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.